Clausevatine D

Description

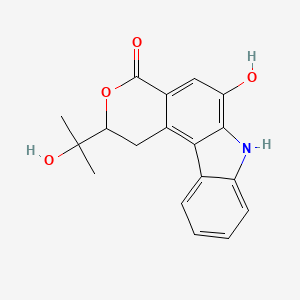

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

6-hydroxy-2-(2-hydroxypropan-2-yl)-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one |

InChI |

InChI=1S/C18H17NO4/c1-18(2,22)14-8-10-11(17(21)23-14)7-13(20)16-15(10)9-5-3-4-6-12(9)19-16/h3-7,14,19-20,22H,8H2,1-2H3 |

InChI Key |

NAEJSIJAZCIUHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)O)O |

Synonyms |

clausevatine D |

Origin of Product |

United States |

Occurrence and Natural Product Origin of Clausevatine D

Extraction Protocols from Biological Matrices

The initial step in isolating Clausevatine D involves the extraction of the compound from the dried and powdered root bark of Clausena excavata. Organic solvents are typically used to extract a wide range of compounds from the plant material.

Based on protocols for isolating other alkaloids from Clausena excavata roots, a common procedure involves the following steps:

Maceration: The powdered plant material is soaked in an organic solvent for an extended period, often several days, to allow for the dissolution of the chemical constituents nih.gov.

Solvent Selection: Chloroform is a frequently used solvent for the initial extraction of alkaloids from Clausena species due to its effectiveness in dissolving these compounds nih.gov. Other solvents, such as methanol (B129727) and ethanol (B145695), are also used in the extraction of various metabolites from this plant researchgate.net.

Filtration and Concentration: After maceration, the mixture is filtered to separate the solvent extract from the solid plant residue. The resulting filtrate, containing the dissolved compounds, is then concentrated under reduced pressure to yield a crude extract nih.gov.

A summary of a typical extraction protocol is provided in the table below.

| Step | Description | Purpose |

| 1. Preparation | Air-drying and grinding of Clausena excavata root bark. | To increase the surface area for efficient solvent penetration. |

| 2. Extraction | Soaking the powdered material in a solvent (e.g., chloroform) for several days. | To dissolve the target compounds from the plant matrix. |

| 3. Filtration | Separation of the liquid extract from the solid plant residue. | To obtain a solution containing the crude chemical constituents. |

| 4. Concentration | Evaporation of the solvent from the filtrate, typically using a rotary evaporator. | To obtain a concentrated crude extract for further purification. |

Chromatographic Separation Techniques

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes further purification using chromatographic methods to isolate this compound.

Column Chromatography: This is a fundamental technique used for the separation of compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel nih.gov.

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. For the isolation of alkaloids from Clausena excavata, a gradient of solvents, such as hexane and ethyl acetate, is often employed to gradually increase the polarity of the mobile phase and elute compounds with varying polarities researchgate.net.

Fraction Collection: The eluate from the column is collected in a series of fractions. Each fraction is then analyzed, typically by thin-layer chromatography (TLC), to identify which fractions contain the desired compound.

Further Purification: Fractions containing this compound may require further chromatographic steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to achieve a high degree of purity.

The table below outlines the key aspects of the chromatographic separation process.

| Technique | Stationary Phase | Mobile Phase (Example) | Principle of Separation |

| Column Chromatography | Silica Gel | Gradient of Hexane and Ethyl Acetate | Adsorption |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate mixtures | Adsorption |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Methanol/Water or Acetonitrile (B52724)/Water | Partition |

Through the sequential application of these extraction and chromatographic techniques, this compound can be isolated in a pure form, allowing for its structural elucidation and further scientific investigation.

Biosynthetic Pathways of Clausevatine D

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of Clausevatine D is believed to originate from primary metabolites, combining elements from amino acid and isoprenoid metabolism. The proposed pathway involves the convergence of the shikimate pathway, which produces the indole (B1671886) core, and the mevalonate (B85504) (MVA) pathway, which provides the prenyl side chain that ultimately forms the heterocyclic ring.

The foundational precursors are thought to be:

L-Tryptophan : This essential amino acid serves as the source for the indole-3-pyruvate intermediate, which provides the core carbazole (B46965) skeleton. nih.govwhu.edu.cnnih.gov The involvement of tryptophan is a common feature in the biosynthesis of indole alkaloids. whu.edu.cn

Dimethylallyl pyrophosphate (DMAPP) : This five-carbon isoprenoid unit is the universal donor for prenylation reactions. DMAPP is synthesized via the mevalonate pathway, which begins with the condensation of acetyl-CoA molecules. wikipedia.orgresearchgate.net This pathway is crucial for producing a vast array of isoprenoids in plants. wikipedia.orgsmolecule.com

The proposed biosynthetic route proceeds through several key intermediates. A plausible sequence begins with the formation of a basic carbazole structure, likely 3-methylcarbazole, which is considered a common precursor for many phyto-carbazole alkaloids. researchgate.netnih.gov This core is then proposed to undergo prenylation. An important hypothetical intermediate is a prenylated carbazole carboxylic acid. Subsequent oxidative cyclization of the prenyl group leads to the formation of the characteristic dihydropyranone ring of this compound.

| Proposed Precursor/Intermediate | Biosynthetic Origin/Role |

| L-Tryptophan | Shikimate Pathway; provides the indole core. nih.govwhu.edu.cn |

| Acetyl-CoA | Primary Metabolism; entry point for the Mevalonate Pathway. wikipedia.org |

| Dimethylallyl pyrophosphate (DMAPP) | Mevalonate Pathway; provides the C5 prenyl unit. wikipedia.orgresearchgate.net |

| 3-Methylcarbazole | Putative common precursor to many carbazole alkaloids. nih.gov |

| Prenylated Carbazole Intermediate | Formed by the addition of DMAPP to the carbazole core. |

Enzymatic Steps and Catalytic Mechanisms

The conversion of simple precursors into this compound requires a series of specific enzymatic reactions. While the exact enzymes from Clausena excavata have not been isolated and characterized, analysis of related biosynthetic pathways in plants and bacteria allows for the postulation of the key catalytic steps. nih.govidexlab.com The main enzyme families likely involved are oxidoreductases, transferases, and lyases. numberanalytics.com

Key enzymatic steps are proposed to include:

Carbazole Skeleton Formation : The initial formation of the tricyclic carbazole ring from an indole derivative (derived from tryptophan) and an acetate-derived unit is a complex process. In bacteria, this is known to be catalyzed by a multi-enzyme system including a ketosynthase-like enzyme and a carbazole synthase. nih.gov In plants, the mechanism may involve different enzymes, potentially including polyketide synthases. idexlab.com

Prenylation of the Carbazole Core : A crucial step is the attachment of the DMAPP unit to the carbazole nucleus. This reaction is catalyzed by a prenyltransferase . These enzymes facilitate the electrophilic addition of the prenyl group to an aromatic acceptor. Transcriptome analysis of the related Curry Tree (Murraya koenigii) has identified gene families for prenyltransferases that are likely involved in carbazole alkaloid biosynthesis. idexlab.com

Oxidative Cyclization : The final and defining step is the formation of the dihydropyranone ring from the prenyl side chain. This transformation requires oxidation of the prenyl group, likely at the terminal methyl groups, followed by an intramolecular cyclization and subsequent oxidation to form the lactone. This type of reaction is characteristic of cytochrome P450 monooxygenases (P450s) , a large family of enzymes known for their role in modifying secondary metabolites in plants. idexlab.comnih.gov These enzymes are often involved in hydroxylation and subsequent ring-forming reactions.

Genetic Basis for Biosynthetic Enzyme Expression

Understanding the genetic basis of biosynthesis is key to elucidating the pathway and potentially manipulating the production of desired compounds. Research into the genomes and transcriptomes of Clausena species and related plants has begun to identify the genes encoding the biosynthetic enzymes for carbazole alkaloids.

A significant breakthrough was the genome sequencing of Clausena lansium (wampee), which provided insights into the genetic framework for carbazole alkaloid synthesis. researchgate.net Through multi-tissue transcriptomic analysis, researchers identified candidate genes involved in the pathway. researchgate.net Key findings include:

Identification of Key Regulatory Enzymes : The study highlighted pivotal enzymes such as shikimate kinase and anthranilate synthase, which are involved in the upstream supply of the tryptophan precursor. researchgate.net

Candidate Gene Families : Analysis of the C. lansium genome and the Murraya koenigii leaf transcriptome revealed the enrichment of specific gene families thought to be responsible for the later, more specific steps in the pathway. idexlab.comresearchgate.net These include genes for polyketide synthases, prenyltransferases, methyltransferases, and cytochrome P450s . idexlab.com

Tissue-Specific Expression : The expression of these genes was often found to be highest in tissues where carbazole alkaloids accumulate, such as the stem and roots, providing strong evidence for their involvement in the biosynthetic pathway. researchgate.netgoogle.com

By comparing gene expression levels across different plant tissues, scientists can pinpoint the specific gene candidates that are co-regulated and likely function together in the biosynthesis of a particular class of compounds like the pyranocarbazoles. frontiersin.org

Chemoenzymatic Approaches to Pathway Elucidation

Chemoenzymatic synthesis is a powerful strategy used to investigate biosynthetic pathways by combining traditional chemical synthesis with biological catalysis. mdpi.comresearchgate.net This approach typically involves the chemical synthesis of proposed pathway intermediates, which are then used as substrates for enzymes believed to catalyze subsequent steps. This can confirm the function of a candidate enzyme and validate a proposed biosynthetic route.

While a full chemoenzymatic elucidation of the this compound pathway has not yet been published, the methodology provides a clear roadmap for future research. Studies on bacterial carbazole biosynthesis have successfully used this approach. For example, a three-enzyme system from the neocarazostatin A biosynthetic gene cluster (NzsH, NzsJ, and NzsI) has been used in vitro to produce various carbazole derivatives from synthetic precursor analogues. mdpi.comresearchgate.netmdpi.com

A similar strategy could be applied to the this compound pathway:

Chemical Synthesis of Intermediates : A proposed intermediate, such as 3-hydroxy-2-prenylcarbazole or a similar compound, would be synthesized chemically.

Enzymatic Transformation : This synthetic substrate would then be introduced to either a crude protein extract from Clausena excavata roots or to individual, heterologously expressed candidate enzymes (e.g., a specific cytochrome P450 identified from the Clausena genome).

Product Analysis : If the enzyme successfully converts the synthetic substrate into the next intermediate in the pathway, or even to this compound itself, its function in the biosynthetic sequence is confirmed.

This approach allows researchers to piece together the pathway step-by-step, overcoming the challenges of unstable intermediates and the complex regulatory environment within the plant cell.

Synthetic Chemistry of Clausevatine D

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of Clausevatine D reveals several strategic disconnections that pave the way for its total synthesis. A primary disconnection simplifies the target molecule into a functionalized carbazole (B46965) core and a side chain that can be elaborated to form the lactone ring.

A common retrosynthetic approach envisions the tetracyclic structure of this compound arising from a key intermediate, a C-prenylated carbazole carboxylic acid. rsc.org This intermediate can be further disconnected, suggesting that the carbazole core can be constructed through various annulation strategies. rsc.org One prominent strategy involves the disconnection of the carbazole framework to simpler, commercially available starting materials through a Diels-Alder cycloaddition followed by an aromatization sequence. acs.org This approach allows for the regiocontrolled construction of the highly substituted carbazole nucleus. acs.org

Total Synthesis Approaches and Methodological Advancements

Several research groups have reported the total synthesis of this compound, each employing unique strategies and contributing to the advancement of synthetic methodologies. researchgate.netnih.gov These approaches are often characterized by the key reactions used to construct the carbazole core and the lactone ring.

Diels-Alder Cycloaddition Strategies

A powerful and frequently utilized strategy for the construction of the carbazole core of this compound is the Diels-Alder reaction. researchgate.netnih.govfigshare.com This pericyclic reaction allows for the formation of the six-membered ring of the carbazole system with good control over regiochemistry. wikipedia.orgsigmaaldrich.com

In one of the first total syntheses, a key step involved a Diels-Alder reaction between an imine quinone and a cyclic diene. acs.orgresearchgate.netnih.gov This cycloaddition set the stage for the subsequent regioselective construction of the carbazole core. researchgate.netnih.gov The use of quinone imine ketals in high-pressure Diels-Alder reactions has also been a successful strategy for accessing functionalized dihydronaphthalenamines, which are precursors to the indole (B1671886) core of the carbazole. researchgate.net The hetero-Diels-Alder reaction, involving dienophiles or dienes with heteroatoms, has also been explored for the synthesis of related heterocyclic systems. wikipedia.orgsigmaaldrich.com

The efficiency and selectivity of the Diels-Alder reaction can be influenced by various factors, including the use of Lewis acid catalysts and the electronic nature of the diene and dienophile. sigmaaldrich.combeilstein-journals.org These strategies have been instrumental in achieving the desired substitution pattern on the carbazole framework necessary for the synthesis of this compound.

Oxidative Cyclization Reactions

A critical step in several total syntheses of this compound is the formation of the characteristic dihydroisocoumarin lactone ring. This transformation is often achieved through an oxidative cyclization of a key intermediate. rsc.orgnih.govrsc.org

One notable approach involved an unusual oxidative cyclization of an ortho-prenylcarbazole carboxylic acid using meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgnih.govrsc.org This reaction serendipitously formed the dihydroisocoumarin ring in a good yield. rsc.org This method proved to be a concise and effective way to complete the tetracyclic structure of this compound. rsc.orgrsc.org The proposed mechanism suggests that the nucleophilicity of the aromatic carboxylate ion, potentially enhanced by the carbazole nitrogen, plays a key role in the cyclization. rsc.org

Other oxidative methods have also been explored for the construction of key intermediates. For instance, oxidative cleavage of a double bond to form an aldehyde, which is then used in subsequent transformations, has been reported. researchgate.net

Claisen Rearrangement in Key Intermediate Formation

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, has been a pivotal reaction in the synthesis of key intermediates for this compound. rsc.orgnih.govrsc.orgwikipedia.org This reaction allows for the strategic introduction of a prenyl group onto the carbazole core, a crucial step for the subsequent formation of the lactone ring.

In one synthetic route, an O-prenylated carbazole derivative underwent a para-Claisen rearrangement upon heating to furnish a C-prenylated carbazole. rsc.orgrsc.org This rearrangement was a key step in assembling the precursor for the final oxidative cyclization. rsc.orgnih.govrsc.org The ester-driven nature of this rearrangement was noted to be effective. rsc.orgnih.gov The use of microwave irradiation has also been employed to facilitate the Claisen rearrangement in the synthesis of related carbazole alkaloids. researchgate.net

The Ireland-Claisen rearrangement, a variation of the classic Claisen rearrangement, has also been utilized in organic synthesis to form γ,δ-unsaturated carboxylic acids, highlighting the versatility of this reaction family. wikipedia.org

Other Annulation and Cyclization Methods for Carbazole Core Construction

Beyond the Diels-Alder reaction, other annulation and cyclization methods have been developed and applied to the construction of the carbazole core in the synthesis of this compound and related alkaloids.

Anionic annulation of furoindolones has been introduced as a regioselective method for the synthesis of 1-hydroxycarbazoles, which are key precursors. rsc.orgrsc.org This Michael-initiated ring closure strategy has proven effective. rsc.org The Sammes annulation, involving the reaction of furoindolones with dimethyl maleate, has also been employed to assemble the carbazole diester framework. rsc.orgorganic-chemistry.org

Furthermore, palladium-catalyzed cyclization of aminobiphenyl derivatives (Buchwald-Hartwig amination) and Cadogan cyclization of nitrobiphenyl derivatives are other important methods for constructing the carbazole skeleton. researchgate.net Tandem reactions, such as a Cp*Rh(III)-catalyzed C-H activation followed by a Brønsted acid-catalyzed intramolecular cyclization, have also emerged as efficient routes to carbazoles. researchgate.net

Stereoselective Synthesis and Chiral Control

The presence of a stereocenter in the dihydroisocoumarin ring of this compound necessitates stereoselective synthetic strategies to obtain the natural product in an enantiomerically pure form. acs.orgresearchgate.net

In one of the total syntheses, the stereochemistry of the chiral center was established through an asymmetric dihydroxylation of a precursor. acs.org While this approach successfully led to the synthesis of this compound, the enantiomeric excess (ee) was moderate. acs.org This highlights the challenges associated with achieving high levels of stereocontrol in the final steps of the synthesis.

The development of enantioselective cyclization reactions catalyzed by chiral agents is an active area of research. nih.gov For instance, chiral urea (B33335) derivatives have been shown to catalyze enantioselective tail-to-head cyclizations, offering a potential avenue for achieving higher enantioselectivity in the synthesis of molecules like this compound. nih.gov The control of stereochemistry in radical cascade cyclizations is another emerging area that could be applied to the synthesis of complex polycyclic structures with multiple stereocenters. nih.gov Future synthetic efforts towards this compound will likely focus on the development of more efficient and highly stereoselective methods to address this challenge. rsc.org

Development of Novel Synthetic Methodologies Inspired by this compound

The intricate architecture of this compound and its fellow carbazole alkaloids has served as a significant impetus for the advancement of synthetic organic chemistry. The challenges inherent in the construction of its polycyclic and densely functionalized framework have spurred the development of novel synthetic strategies and the refinement of existing methodologies. These efforts have not only enabled the successful total synthesis of these natural products but have also enriched the toolkit of synthetic chemists for broader applications.

The pursuit of efficient routes to complex carbazoles has led to innovations in several key areas of synthetic chemistry. ncl.res.in Methodological advancements have been particularly notable in the realms of transition-metal-catalyzed reactions, cascade or domino sequences, and novel annulation strategies for the construction of the core carbazole nucleus. rsc.orgresearchgate.net These developments are often characterized by their increased efficiency, selectivity, and tolerance of diverse functional groups, addressing the long-standing challenges in the synthesis of selectively functionalized carbazoles. chimia.ch

One of the primary challenges in the synthesis of carbazole alkaloids is the construction of the carbazole core with precise control over substitution patterns. This has driven the exploration of a wide array of cyclization reactions. For instance, the total synthesis of this compound has been achieved through strategies that feature key transformations such as the Diels-Alder reaction between an imine quinone and a cyclic diene. While the Diels-Alder reaction is a classic transformation, its application in this context showcases a strategic adaptation to assemble the complex carbocyclic framework efficiently.

Furthermore, the quest for more direct and atom-economical methods has led to the development of cascade reactions. These processes, where multiple bond-forming events occur in a single operation, offer a powerful approach to rapidly increase molecular complexity from simple precursors. Lewis acid-catalyzed cascade annulation reactions have emerged as a prominent strategy, enabling the synthesis of highly substituted carbazoles through a sequence of events such as Friedel-Crafts-type allenylation, 1,5-hydride shift, 6π-electrocyclization, and rearrangement/aromatization. rsc.org

The following table summarizes some of the key methodological developments in the synthesis of carbazole scaffolds, many of which have been influenced by the challenges posed by natural products like this compound.

| Methodology | Key Features | Catalyst/Reagent Examples | Significance in Carbazole Synthesis |

| Transition-Metal-Catalyzed C-H Functionalization | Direct functionalization of C-H bonds, offering atom and step economy. chim.it | Pd, Rh, Ir, Cu complexes. organic-chemistry.org | Enables regioselective introduction of substituents onto the carbazole core without the need for pre-functionalized starting materials. chim.it |

| Lewis Acid-Catalyzed Annulations | Cascade reactions leading to rapid construction of the carbazole framework. rsc.orgrsc.org | In(ONf)₃, Sc(OTf)₃, FeCl₂, ZnBr₂. rsc.org | Provides access to polysubstituted carbazoles from simple indole precursors through domino processes. rsc.org |

| Allene-Based Cyclizations | Transition-metal-catalyzed cyclization of indole-tethered allenes. chim.it | Au, Ag, Pt, Pd catalysts. chim.it | Offers a versatile and efficient route to the carbazole skeleton under mild reaction conditions. chim.it |

| Palladium-Catalyzed Reductive N-Heteroannulation | Reductive cyclization of nitro-biaryl precursors. wvu.edu | Pd(dba)₂, phosphine (B1218219) ligands, CO. wvu.edu | A mild and efficient method for the synthesis of carbazolones, which are key intermediates for many carbazole alkaloids. wvu.edu |

| Photochemical Cyclizations | Light-induced cyclization of suitable precursors. | Not applicable | Provides an alternative, often metal-free, approach to constructing the carbazole ring system. |

| [4+2] Annulation (Diels-Alder) | Cycloaddition strategy for the formation of the cyclohexene (B86901) ring of the carbazole. | Thermal or Lewis acid-catalyzed. | A powerful and convergent method for constructing the carbocyclic portion of the molecule. |

These methodological advancements underscore a paradigm shift in the synthesis of complex natural products. Instead of relying solely on classical, often multi-step, named reactions, modern synthetic approaches increasingly leverage the development of new catalytic systems and reaction cascades. These innovations not only facilitate the synthesis of challenging targets like this compound but also push the boundaries of what is possible in organic synthesis, providing more sustainable and efficient routes to valuable molecules. mdpi.com

The following table details some specific research findings related to the development of novel synthetic approaches for carbazole synthesis:

| Research Focus | Key Reaction/Method | Catalyst/Conditions | Substrate Scope/Yields | Reference |

| Lewis Acid-Catalyzed Cascade Reaction | Friedel–Crafts-type allenylation, 1,5-H shift, 6π-electrocyclization, Wagner–Meerwein rearrangement, aromatization. | Sc(OTf)₃ | Synthesis of polysubstituted carbazoles from indole methyl alcohols and propargylic alcohols in moderate to good yields. | rsc.org |

| Rhodium-Catalyzed C-H Alkylation | Directing group-aided C1-alkylation of carbazoles. | [RhCp*Cl₂]₂, AgSbF₆, NaOAc | Site-selective Grignard-type additions to activated carbonyl compounds. | chim.it |

| Gold-Catalyzed Cyclization of Allenylindoles | Carbocyclization of C3-allenylindoles. | AuCl₃ | Formation of carbazoles via spirocyclic intermediates. | chim.it |

| Palladium-Catalyzed Reductive Cyclization | Intramolecular reductive N-heteroannulation of 2-(2-nitrophenyl)-2-cyclohexenones. | Pd(dba)₂, dppp, 1,10-phenanthroline, CO | Synthesis of 1,2-dihydro-4(3H)-carbazolone in good yield (74%). | wvu.edu |

| Three-Component Annulation | Reaction of indoles, bromoacetaldehyde (B98955) dimethyl acetal, and 1,3-dicarbonyl compounds. | AlCl₃ | Furnishes carbazole-2-carboxylates. | rsc.org |

Structure Activity Relationship Sar Studies of Clausevatine D and Its Analogues

Design and Synthesis of Structural Analogues

The synthesis of Clausevatine D and its structural analogues has been a subject of significant interest, primarily to enable further biological evaluation and to conduct structure-activity relationship studies. The total synthesis of this compound, along with related carbazole (B46965) alkaloids like clausamines A-C, has been successfully accomplished. researchgate.netuwo.ca

A key strategy in the synthesis of the this compound core involves a Diels-Alder reaction. researchgate.net This approach facilitates the regioselective construction of the carbazole nucleus. Another successful method involves an ester-driven para-Claisen rearrangement to assemble a key prenylcarbazole precursor, which then undergoes an oxidative cyclization to yield the tetracyclic carbazole structure characteristic of this compound. rsc.org

Researchers have also developed divergent synthetic routes that allow for the creation of a variety of analogues. researchgate.net These methods often involve key steps such as intramolecular acylation to form the carbazole core, followed by Claisen rearrangement to introduce key functionalities. researchgate.net The ability to synthesize a range of analogues is crucial for probing the SAR of this class of compounds.

Key synthetic strategies for this compound and its analogues are summarized below:

| Synthetic Strategy | Key Reactions | Significance | Reference |

|---|---|---|---|

| Diels-Alder Approach | Diels-Alder reaction between an imine quinone and a cyclic diene. | Allows for regiosepecific construction of the carbazole core. | researchgate.net |

| Claisen Rearrangement Approach | Ester-driven para-Claisen rearrangement followed by oxidative cyclization. | Provides a rapid entry to C-prenylcarbazoles. | rsc.org |

| Divergent Synthesis | TFAA-mediated intramolecular acylation and subsequent Claisen rearrangement. | Enables the synthesis of various related alkaloids for broader SAR studies. | researchgate.net |

Correlation of Molecular Modifications with Modulated Biological Activity

This compound is part of the carbazole alkaloid family, a class of compounds known for a wide range of biological activities, including antimicrobial properties. crsp.dzeurekaselect.com Studies on carbazole alkaloids isolated from Clausena harmandiana have demonstrated their potential as antibacterial agents. crsp.dz

The biological activity of this compound and its analogues has been evaluated against various pathogens. For instance, several carbazole alkaloids from Clausena harmandiana were tested against Escherichia coli, Salmonella typhimurium, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). crsp.dz While specific activity data for this compound from these comparative studies is not detailed in the provided search results, the general activity of the class highlights its potential.

The correlation between molecular modifications and biological activity is a cornerstone of SAR analysis. immutoscientific.com For carbazole alkaloids, structural features such as the nature and position of substituents on the carbazole ring, as well as the stereochemistry of the molecule, are expected to play a significant role in their biological effects. The synthesis of various analogues allows for systematic modifications to probe these relationships. For example, altering the prenyl group or modifying the substituents on the aromatic rings could lead to changes in antimicrobial potency or spectrum.

| Compound/Class | Reported Biological Activity | Significance | Reference |

|---|---|---|---|

| Carbazole Alkaloids (general) | Antibacterial, Antimalarial, Anticancer, Anti-Alzheimer | Demonstrates the broad therapeutic potential of the carbazole scaffold. | researchgate.net |

| This compound and related alkaloids from Clausena harmandiana | Antibacterial activity against various strains including MRSA. | Highlights the potential of this compound as an antimicrobial agent. | crsp.dz |

| Arylimidamide-Azole Hybrids | Antileishmanial activity. | While not direct analogues, these complex molecules show that combining different pharmacophores can lead to potent antiparasitic agents. nih.gov The synthesis of this compound is cited in this context. nih.gov | nih.gov |

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. wikipedia.orgdovepress.com Identifying the pharmacophoric elements within the this compound scaffold is essential for understanding its mechanism of action and for designing new molecules with improved activity. researchgate.net

Typical pharmacophoric features include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. wikipedia.orgnih.gov Based on the structure of this compound, several potential pharmacophoric features can be identified. The carbazole ring system provides a large, planar, and aromatic surface that can engage in π-stacking interactions with biological targets. d-nb.info The nitrogen atom within the pyrrole (B145914) ring of the carbazole can act as a hydrogen bond donor, while the oxygen-containing functionalities can serve as hydrogen bond acceptors. The prenyl group and other alkyl substituents contribute to the hydrophobicity of the molecule.

Potential pharmacophoric features of the this compound scaffold are outlined below:

| Pharmacophoric Feature | Potential Structural Correlate in this compound | Type of Interaction | Reference |

|---|---|---|---|

| Aromatic Ring | The carbazole nucleus. | π-π stacking, hydrophobic interactions. | d-nb.info |

| Hydrogen Bond Donor | The N-H group of the carbazole ring. | Hydrogen bonding with acceptor groups on the target. | nih.gov |

| Hydrogen Bond Acceptor | Oxygen atoms in ether or carbonyl functionalities (depending on the specific analogue). | Hydrogen bonding with donor groups on the target. | nih.gov |

| Hydrophobic Group | The prenyl side chain and other alkyl substituents. | Hydrophobic interactions with nonpolar pockets in the target. | wikipedia.org |

Conformational Analysis and its Influence on Molecular Recognition

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. libretexts.orgscribd.com The three-dimensional shape of a molecule is critical for its interaction with a biological target, and therefore, understanding the preferred conformations of this compound is crucial for elucidating its mechanism of action. nobelprize.org

Conformational analysis can be performed using computational methods, such as molecular mechanics and quantum chemistry calculations, and can be validated experimentally through techniques like NMR spectroscopy. rsc.org By understanding the conformational preferences of this compound and its analogues, it may be possible to design more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher binding affinity and biological activity.

The influence of conformation on molecular recognition is a key principle in drug design. A molecule must adopt a specific three-dimensional orientation to fit into the binding site of its target protein. Therefore, the conformational landscape of this compound will directly impact its ability to effectively interact with its biological target and elicit a response.

Biological and Mechanistic Investigations of Clausevatine D

In vitro Mechanistic Elucidation Studies

In vitro studies are fundamental to characterizing the biological profile of a novel compound. These laboratory-based experiments utilize cells and biomolecules to investigate the specific interactions and effects of a substance in a controlled environment.

The precise cellular targets of Clausevatine D have not yet been definitively identified in the available scientific literature. Target identification is a critical step in drug discovery that involves pinpointing the specific molecular entities, such as proteins or genes, that a compound interacts with to produce a biological effect. editco.bio

Methodologies for identifying such targets are diverse and technologically advanced. They include genetic approaches like genome-wide CRISPR screens, which can systematically identify genes that are essential for a compound's activity. editco.bio Other methods involve chemoproteomics and affinity-based techniques that identify direct binding partners of a small molecule within the cellular proteome. researchgate.net While the broad antibacterial and antitumor activities of carbazole (B46965) alkaloids suggest potential interactions with essential enzymes or signaling proteins, specific validation studies for this compound are required. rsc.org

Detailed molecular interaction profiles for this compound, such as specific receptor binding affinities or enzyme inhibition constants, are not extensively reported. This type of profiling is essential for understanding how a compound functions at a molecular level. The total synthesis of this compound has been accomplished, which provides the necessary material for such detailed biochemical and biophysical assays. rsc.orgacs.orgresearchgate.net Given its classification as a carbazole alkaloid, it is plausible that this compound interacts with various biological macromolecules, but further research is needed to characterize these interactions.

Cell-based assays are crucial for determining the functional effects of a compound on living cells. biomex.desigmaaldrich.com this compound has been evaluated in several such assays, primarily demonstrating antibacterial properties.

Research on carbazole alkaloids isolated from the twigs of Clausena harmandiana has included the evaluation of this compound for its antibacterial activity. crsp.dz The compound was tested against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains. Specifically, its activity was assessed against Escherichia coli TISTR 780, Salmonella typhimurium TISTR 292, Staphylococcus aureus TISTR 1466, and methicillin-resistant Staphylococcus aureus (MRSA) SK1. crsp.dz While the study highlighted significant activity for the related compounds clausamine A and clausamine F, it established that this compound is part of a group of bioactive alkaloids from this plant source. crsp.dz

Table 1: Antibacterial Activity of Select Carbazole Alkaloids from Clausena harmandiana (Note: This table includes data on compounds tested alongside this compound in the same study to provide context on the bioactivity of this chemical class.)

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Clausamine A | Staphylococcus aureus TISTR 1466 | 8 |

| Clausamine A | Methicillin-resistant S. aureus (MRSA) SK1 | 8 |

| Clausamine F | Staphylococcus aureus TISTR 1466 | 4 |

| Clausamine F | Methicillin-resistant S. aureus (MRSA) SK1 | 4 |

| This compound | Escherichia coli TISTR 780 | >128 |

| This compound | Salmonella typhimurium TISTR 292 | >128 |

| This compound | Staphylococcus aureus TISTR 1466 | 64 |

| This compound | Methicillin-resistant S. aureus (MRSA) SK1 | 64 |

| Data sourced from Maneerat, W., et al., (2012). crsp.dz |

In addition to antibacterial effects, related prenylcarbazoles are noted for their profound activities against various cancer cell lines. rsc.org For instance, other carbazole alkaloids have been shown to inhibit the growth of cancer cells, and compounds like clausamines have been reported to inhibit Epstein-Barr virus (EBV) activation in Raji cells, a Burkitt's lymphoma cell line. rsc.org

The specific cellular pathways and signaling cascades modulated by this compound remain an area for future investigation. The modulation of signaling pathways is a common mechanism of action for bioactive compounds, allowing them to interfere with processes like cell growth, inflammation, and apoptosis. nih.govuni-freiburg.de

Based on the observed antibacterial and reported antitumor activity of the broader carbazole alkaloid class, it is plausible that this compound could interfere with key pathways. crsp.dzrsc.org In bacteria, this could involve the disruption of cell wall synthesis, protein synthesis, or DNA replication. In cancer cells, potential targets could include signaling cascades that regulate cell cycle progression, such as MAPK pathways, or those that control programmed cell death. biorxiv.org However, without direct experimental evidence, these remain hypotheses that require dedicated study.

Non-Human in vivo Activity Assessment (Excluding clinical human trial data)

In vivo studies involve the use of living organisms to evaluate the effects of a compound in a whole, functioning biological system. europa.eu These studies are a critical step in preclinical research, bridging the gap between in vitro findings and potential therapeutic applications.

To date, published research detailing in vivo activity assessments of this compound in non-human model organisms has not been identified in the reviewed literature. Preliminary efficacy studies typically employ model organisms to determine if a compound's in vitro activity translates to a whole-organism setting. nih.gov

Commonly used model organisms for such assessments include mice, rats, and zebrafish. mdpi.com For a compound with antibacterial properties, an infection model in mice could be used to assess its ability to clear the infection. For potential antitumor activity, xenograft models, where human cancer cells are implanted in immunocompromised mice, are a standard approach to evaluating efficacy. addgene.org The transparency and rapid development of zebrafish embryos also make them a valuable model for high-throughput screening of compound efficacy and toxicity. mdpi.com Future research on this compound would likely involve such model systems to validate the promising in vitro findings.

Biodistribution and Metabolite Formation in Non-Human Systems (Excluding dosage/administration, safety/adverse effects)

Currently, there is a notable absence of published scientific literature detailing the specific biodistribution, metabolic pathways, or metabolite formation of this compound in any non-human systems. Pharmacokinetic studies, which include absorption, distribution, metabolism, and excretion (ADME), have not been reported for this particular carbazole alkaloid.

In general, the metabolism of xenobiotics, including plant-derived alkaloids, primarily occurs in the liver, where phase I and phase II enzymatic reactions take place. Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. The distribution of such compounds throughout the body depends on factors like their lipophilicity, molecular size, and ability to bind to plasma proteins. However, without specific studies on this compound, any discussion of its biodistribution and metabolism remains speculative. Future research utilizing animal models and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would be necessary to elucidate the pharmacokinetic profile of this compound. scitepress.org

Anti-HIV Activity in Cellular and Viral Models

While direct studies on the anti-HIV activity of this compound are not available in the reviewed literature, the plant it is derived from, Clausena excavata, has a history in Thai folklore for the treatment of AIDS. oup.comnih.gov This traditional use has prompted scientific investigation into its constituents, revealing that several related carbazole alkaloids possess noteworthy anti-HIV-1 activity.

Studies on compounds isolated from the rhizomes and roots of Clausena excavata have demonstrated inhibitory effects against HIV-1 in syncytial assays, which measure the virus's ability to fuse with and infect cells. Specifically, the carbazole alkaloids O-methylmukonal, 3-formyl-2,7-dimethoxycarbazole, and clauszoline J have been identified as having anti-HIV-1 properties. oup.comnih.govnih.gov O-methylmukonal, in particular, showed a promising potential therapeutic index. oup.comnih.gov These findings support the traditional use of C. excavata extracts for AIDS-related infections and suggest that carbazole alkaloids as a class are of interest for anti-retroviral research. nih.govresearchgate.net However, it must be emphasized that this compound itself has not yet been evaluated in these assays.

Table 1: Anti-HIV-1 Activity of Carbazole Alkaloids from Clausena excavata

| Compound Name | EC₅₀ (µM) | Potential Therapeutic Index (PTI) | Cell Model | Reference |

| O-methylmukonal | 12.0 | 56.7 | Syncytial Assay | oup.comnih.gov |

| 3-formyl-2,7-dimethoxycarbazole | 29.1 | 8.0 | Syncytial Assay | oup.comnih.gov |

| Clauszoline J | 34.2 | 1.6 | Syncytial Assay | oup.comnih.gov |

Detoxificant and Related Activities in Relevant Models

The plant Clausena excavata is utilized in traditional medicine as a detoxification agent, notably for treating snakebites. scitepress.orgdergipark.org.tr This traditional application implies that its chemical constituents may possess detoxifying properties. One of the key mechanisms for detoxification in cellular models is the induction of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or quinone reductase). This enzyme plays a crucial role in protecting cells against oxidative stress and the toxicity of xenobiotics by catalyzing the two-electron reduction of quinones, preventing the formation of reactive oxygen species. aablocks.com

Despite the ethnobotanical background of its source, there are currently no specific scientific studies that have investigated the ability of this compound to induce quinone reductase or to act via other specific detoxification pathways. Research on other natural compounds has established that the induction of quinone reductase is a key indicator of chemopreventive and detoxificant potential. aablocks.com Future studies on this compound could explore its effects on the Nrf2-ARE pathway, which is a primary regulator of quinone reductase and other antioxidant enzymes, to scientifically validate any potential detoxificant activity.

Derivatization and Chemical Modification Strategies

Functionalization of the Clausevatine D Scaffold

The functionalization of the carbazole (B46965) nucleus is a key strategy for diversifying the biological activities of this class of compounds. The total synthesis of various carbazole alkaloids, including clausine derivatives, has paved the way for creating analogues by modifying the synthetic pathway or through late-stage functionalization of the core structure. nih.govresearchgate.netmdpi.comchim.itresearchgate.net

Late-stage functionalization is a particularly powerful approach as it allows for the modification of a complex, pre-formed scaffold, enabling the rapid generation of a library of derivatives. mit.edunih.gov For pyrano[3,2-a]carbazole cores, similar to that of this compound, site-selective modifications such as bromination and borylation have been achieved, which then serve as handles for introducing further diversity through cross-coupling reactions. nsf.gov

A common point of modification in carbazole alkaloids is the nitrogen atom of the carbazole ring. Studies on girinimbine (B1212953), a structurally related pyranocarbazole, have demonstrated successful N-alkylation and N-acylation reactions. asianpubs.orgresearchgate.netupm.edu.myanalis.com.my These modifications can significantly impact the compound's physicochemical properties and biological activity. For instance, the introduction of different alkyl and acyl groups on the nitrogen can alter lipophilicity and steric bulk, potentially influencing target binding and cellular uptake.

The following table summarizes derivatization reactions performed on the closely related girinimbine scaffold, illustrating potential modifications applicable to this compound.

| Parent Compound | Reaction Type | Reagent(s) | Resulting Derivative | Reference |

| Girinimbine | N-Alkylation | Benzyl bromide, K₂CO₃, Acetone | N-Benzylgirinimbine | asianpubs.orgresearchgate.net |

| Girinimbine | N-Alkylation | n-Butyl bromide, K₂CO₃, Acetone | N-Butylgirinimbine | asianpubs.orgresearchgate.net |

| Girinimbine | N-Acylation | Butyryl chloride, Pyridine, DCM | N-Butyrylgirinimbine | asianpubs.orgresearchgate.net |

| Girinimbine | N-Acylation | 3-Methylbutyryl chloride, Pyridine, DCM | N-(3-Methylbutyryl)girinimbine | asianpubs.orgresearchgate.net |

These examples highlight that the carbazole nitrogen of the this compound scaffold is a viable position for introducing a variety of functional groups to generate novel analogues for biological screening.

Synthesis of Bioconjugates and Molecular Probes

The development of bioconjugates and molecular probes from natural products is a critical area of chemical biology, enabling the study of cellular processes and the identification of biological targets. nih.govuniversiteitleiden.nl The intrinsic fluorescence of the carbazole scaffold makes it an attractive starting point for the design of molecular probes. mdpi.commdpi.comnih.gov

While specific examples of bioconjugates derived directly from this compound are not yet widely reported, the general principles of probe design can be applied to its structure. This typically involves the introduction of a reactive handle or a reporter group onto the natural product scaffold. Functionalization strategies, such as those described for girinimbine, could be employed to introduce linkers for bioconjugation. For example, an alkyl halide derivative of this compound could be used to attach moieties compatible with bioorthogonal chemistry, such as azides or alkynes, allowing for "click" chemistry-based conjugation to proteins or other biomolecules. cas.orgnih.govnih.govresearchgate.net

Furthermore, the carbazole nucleus itself can be incorporated into larger systems to create fluorescent probes for detecting specific analytes. For instance, carbazole-based fluorescent probes have been designed and synthesized for the detection of metal ions like Zn²⁺ and Hg²⁺. mdpi.comnih.gov These probes often work by a chelation-enhanced fluorescence mechanism, where the binding of the target ion to a receptor unit appended to the carbazole fluorophore leads to a measurable change in fluorescence.

The table below outlines the design of carbazole-based fluorescent probes, demonstrating the potential for developing similar tools from the this compound scaffold.

| Probe Type | Target Analyte | Probe Design Principle | Reported Feature | Reference |

| Pyrano[3,2-c] carbazole-based probe | Zn²⁺ | Coumarin fluorophore with a dipicolylamine (DPA) receptor | Fluorescence enhancement upon Zn²⁺ binding | mdpi.com |

| Carbazole-based thioacetal probe | Hg²⁺ | Thioacetal deprotection by Hg²⁺ leading to fluorescence turn-on | High selectivity and sensitivity for Hg²⁺ | nih.gov |

| Carbazole-based MOF | Picric Acid (Nitroaromatics) | Aldehyde-functionalized carbazole ligand in a Zn-MOF | Fluorescence quenching upon binding of picric acid | mdpi.com |

These examples underscore the versatility of the carbazole scaffold in the construction of molecular probes, a strategy that holds significant promise for this compound.

Chemo-Biological Tools for Mechanistic Investigations

Chemo-biological tools derived from natural products are indispensable for dissecting complex biological pathways and elucidating the mechanisms of action of bioactive molecules. riken.jpnih.gov The creation of such tools from this compound would involve its modification to allow for the identification of its cellular binding partners, a process often referred to as target deconvolution.

A common strategy involves the synthesis of photoaffinity probes. This would entail derivatizing the this compound scaffold with a photoreactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin (B1667282) or a click chemistry handle). Upon incubation with cells or cell lysates, the probe binds to its target protein(s). Subsequent UV irradiation covalently crosslinks the probe to its target, and the tag allows for the isolation and identification of the protein-probe adduct, typically by mass spectrometry.

While this approach has not been specifically documented for this compound, the late-stage functionalization methodologies applicable to complex alkaloids provide a clear path for the synthesis of such probes. mit.edunih.gov The ability to selectively introduce functional groups at various positions on the pyranocarbazole core would be crucial for creating a suite of probes to map the binding interactions without ablating the inherent biological activity of the parent natural product. The development of these sophisticated chemical tools will be essential to fully understand the therapeutic potential and molecular mechanisms of this compound and its derivatives.

Advanced Analytical Methodologies for Clausevatine D Research

Chromatographic Techniques for Purity and Quantification

Chromatography is a foundational technique used to separate Clausevatine D from complex mixtures, such as crude plant extracts or synthetic reaction products, and to quantify its presence. nih.gov The choice between liquid and gas chromatography primarily depends on the analyte's physicochemical properties, including volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical method for the purification and quantification of complex organic molecules like this compound. rjlbpcs.com Its ability to separate compounds dissolved in a liquid makes it ideal for non-volatile and thermally sensitive natural products. nih.gov The development of a robust, stability-indicating HPLC method is a critical step in pharmaceutical research and quality control. chromatographyonline.com

Method development for this compound involves a systematic optimization of several key parameters to achieve adequate separation (resolution) from impurities and related compounds. asianjpr.com Given the carbazole (B46965) structure, a reversed-phase HPLC (RP-HPLC) approach is typically most effective.

Key Steps in HPLC Method Development for this compound:

Column Selection: A C18 (octadecylsilyl) column is a common starting point for molecules with moderate to high hydrophobicity, providing strong retention and separation capabilities. chromatographyonline.com

Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is standard. mastelf.com The gradient is adjusted from a lower to a higher organic concentration to elute compounds of increasing hydrophobicity, ensuring that this compound is well-resolved from both more polar and less polar impurities.

Detector Selection: The extensive conjugated aromatic system of the carbazole moiety in this compound makes it an excellent chromophore. Therefore, an Ultraviolet-Visible (UV-Vis) detector is highly suitable, typically set at the wavelength of maximum absorbance (λmax) to ensure high sensitivity. torontech.com For the related compound Evogliptin, a detection wavelength of 260 nm was found to be effective. ijnrd.org

Quantification: For quantification, either an external standard method or an internal standard method can be employed, both of which rely on creating a calibration curve from known concentrations of a reference standard. jasco-global.com The area under the chromatographic peak for this compound is directly proportional to its concentration in the sample. torontech.com

The following interactive table illustrates a hypothetical optimization process for an HPLC method for this compound.

Table 1: Illustrative HPLC Method Development Parameters for this compound Analysis.

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

|---|---|---|---|

| Stationary Phase (Column) | Generic C18, 250 x 4.6 mm, 5 µm | Zodiac C18, 150 x 4.6 mm, 5 µm | Shorter column length reduces run time and solvent consumption while maintaining resolution. ijnrd.org |

| Mobile Phase | Isocratic 70% Methanol / 30% Water | Gradient: A) 0.1% Formic Acid in Water, B) Acetonitrile. Start at 40% B, ramp to 95% B over 20 min. | Gradient elution is necessary to separate complex mixtures containing compounds with a wide range of polarities. mastelf.com Acidification sharpens peaks for nitrogen-containing compounds. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate provides good separation efficiency without generating excessive backpressure. ijnrd.org |

| Detection Wavelength | 254 nm | 260 nm (or determined λmax) | Setting the detector to the specific maximum absorbance of this compound maximizes sensitivity. ijnrd.org |

| Column Temperature | Ambient | 30 °C | Controlling column temperature improves the reproducibility of retention times. ksu.edu.sa |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without undergoing decomposition. ksu.edu.sa Its applications are extensive, covering fields from environmental monitoring to pharmaceutical analysis. imist.mapubmedia.id

However, the direct analysis of this compound using GC is generally not feasible. The compound's high molecular weight and the presence of polar functional groups, such as hydroxyl and amine moieties, render it non-volatile and thermally labile. Direct injection into a hot GC inlet would likely lead to thermal degradation rather than vaporization.

For GC analysis to be applicable, a crucial step of derivatization is required. ksu.edu.sa This process chemically modifies the compound to increase its volatility and thermal stability. ajrsp.com For a molecule like this compound, the most common derivatization technique would be silylation.

Silylation: This process involves reacting the active hydrogen atoms (from -OH and -NH groups) with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form more volatile and stable trimethylsilyl (B98337) (TMS) ethers and amines. ksu.edu.sa

Once derivatized, the TMS-ether of this compound could potentially be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net This approach could be useful in specific research contexts, such as screening for the presence of the compound in certain types of processed natural product matrices where interfering compounds are also volatile. Nevertheless, due to the need for this extra derivatization step, HPLC remains the more direct and widely used chromatographic technique for this compound analysis. ajrsp.com

Mass Spectrometry (MS) for Complex Mixture Analysis and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable tool in modern chemical analysis, valued for its exceptional sensitivity and specificity. roche.com It measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural elucidation. solubilityofthings.com When coupled with a chromatographic separation technique (like LC or GC), it becomes a powerful platform for analyzing complex mixtures. spectralworks.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices. eag.comamegroups.org This technique is particularly well-suited for detecting and quantifying this compound in biological samples (e.g., plasma) or crude plant extracts where it may be present at very low concentrations. eag.comnih.gov

The LC-MS/MS process involves:

Separation (LC): An HPLC system separates this compound from other components in the sample mixture. nih.gov

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where it is converted into gas-phase ions.

First Mass Analysis (MS1): The first mass analyzer (a quadrupole) isolates the specific ion corresponding to this compound (the precursor ion).

Fragmentation: The isolated precursor ion is passed into a collision cell, where it is fragmented into smaller, characteristic product ions by collision with an inert gas. eag.com

Second Mass Analysis (MS2): The third quadrupole analyzes these product ions, generating a unique fragmentation pattern or "fingerprint." eag.com

This precursor-to-product ion transition is highly specific to the structure of this compound, providing a high degree of selectivity and sensitivity that minimizes interference from matrix components. eag.com This enables accurate quantification even at picogram levels and is the basis for metabolite profiling, where the instrument can search for known and unknown metabolites of a parent drug or compound. nih.govnih.gov

While standard mass spectrometry measures nominal mass, High-Resolution Mass Spectrometry (HRMS) determines the exact mass of a molecule with extremely high accuracy (typically to within 5 parts per million). measurlabs.com This precision is powerful enough to allow for the determination of a molecule's elemental composition, serving as a critical tool for structural confirmation of newly synthesized or isolated compounds. spectralworks.comuni-saarland.de

In the total synthesis of this compound, HRMS was used to confirm that the synthesized molecule had the correct molecular formula. amazonaws.com By comparing the experimentally measured exact mass to the theoretically calculated mass for the proposed formula, researchers can definitively validate the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for a Synthetic Intermediate of this compound.

This table presents HRMS data for a key intermediate compound in the total synthesis of this compound, demonstrating the technique's accuracy in confirming the molecular formula.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₃₅NO₇S | amazonaws.com |

| Calculated Exact Mass | 613.2134 | amazonaws.com |

| Found (Experimental) Mass | 613.2126 | amazonaws.com |

| Mass Difference (ppm) | -1.3 | Calculated |

The minuscule difference between the calculated and found masses provides very strong evidence that the synthesized compound possesses the elemental formula C₃₅H₃₅NO₇S, a crucial step in confirming the identity of this compound intermediates and the final product. amazonaws.com

Spectroscopic Techniques for Structural Confirmation (Beyond basic identification)

While MS techniques confirm molecular weight and formula, spectroscopic methods are essential for elucidating the detailed atomic connectivity and three-dimensional structure of a molecule. eurekaselect.comuib.no For a complex alkaloid like this compound, a suite of spectroscopic experiments, particularly Nuclear Magnetic Resonance (NMR), is required for unambiguous structural assignment. researchgate.netiosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise structure of organic compounds. msu.edu It provides information about the chemical environment, connectivity, and spatial relationships of individual atoms in a molecule. iosrjournals.org

¹H NMR: Provides information on the number and types of hydrogen atoms, including their electronic environment and proximity to other protons.

¹³C NMR: Shows the number and types of carbon atoms in the molecule. Data from the total synthesis of a this compound precursor shows a wide range of carbon signals, from those in the aromatic carbazole core to the aliphatic carbons of the prenyl groups. amazonaws.com

2D NMR Techniques: For a complex structure like this compound, 2D NMR is essential to assemble the molecular puzzle.

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. jchps.com The IR data for a this compound synthetic intermediate, for example, shows characteristic absorption bands confirming the presence of key structural features. amazonaws.com

Table 3: Selected Spectroscopic Data for a this compound Synthetic Intermediate and Their Interpretation.

| Technique | Observed Data (from a synthetic precursor) | Interpretation | Reference |

|---|---|---|---|

| IR (thin film) | 1735 cm⁻¹ | Stretching vibration characteristic of a carbonyl group (C=O) in an ester. | amazonaws.com |

| IR (thin film) | 1595, 1496 cm⁻¹ | Stretching vibrations typical of C=C bonds within an aromatic ring system. | amazonaws.com |

| ¹³C NMR (150 MHz, CDCl₃) | δ = 165.9 ppm | Signal for the carbonyl carbon of the ester group. | amazonaws.com |

| ¹³C NMR (150 MHz, CDCl₃) | δ = 106.8 - 150.9 ppm | Multiple signals corresponding to the sp² hybridized carbons of the aromatic carbazole core. | amazonaws.com |

| ¹³C NMR (150 MHz, CDCl₃) | δ = 21.6 - 83.8 ppm | Signals for the sp³ hybridized carbons in the aliphatic portions of the molecule. | amazonaws.com |

By integrating the data from HRMS and these various spectroscopic techniques, researchers can achieve a complete and unambiguous confirmation of the structure of this compound. eurekaselect.com

Compound Reference Table

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules, including complex alkaloids like this compound. uniovi.es By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. uniovi.esgrafiati.com For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for assigning the full structure. researchgate.netnih.gov

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons). nih.gov The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling. nih.gov The integration of the signal is directly proportional to the number of protons it represents. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. rsc.org While ¹³C has a low natural abundance, modern pulse techniques allow for the acquisition of detailed spectra. uniovi.es Decoupled ¹³C spectra show a single peak for each unique carbon atom, with its chemical shift indicating its functional group and electronic environment. nih.gov

The precise structural assignment of this compound was confirmed through its total synthesis, where NMR data for the synthetic compound was matched with the isolated natural product. rsc.org The reported ¹H and ¹³C NMR data provide a definitive fingerprint for the molecule. rsc.org

¹H NMR Data for this compound

The following table summarizes the ¹H NMR spectral data recorded in CDCl₃. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.00 | br s | - | NH |

| 7.96 | d | 7.8 | Ar-H |

| 7.82 | s | - | Ar-H |

| 7.49 | d | 8.4 | Ar-H |

| 7.42 | t | 7.8 | Ar-H |

| 7.26 | t | 7.8 | Ar-H |

| 4.90 | d | 11.4 | O-CH₂ |

| 4.60 | d | 11.4 | O-CH₂ |

| 2.94 | s | - | OH |

| 1.62 | s | - | CH₃ |

| 1.58 | s | - | CH₃ |

Data obtained at 400 MHz in CDCl₃.

¹³C NMR Data for this compound

The table below details the ¹³C NMR spectral data, providing a map of the carbon framework of this compound. rsc.org

| Chemical Shift (δ, ppm) | Carbon Type |

| 165.9 | C=O |

| 141.9 | C |

| 140.9 | C |

| 138.8 | C |

| 126.8 | CH |

| 126.1 | C |

| 123.5 | C |

| 122.9 | CH |

| 120.4 | CH |

| 119.8 | C |

| 118.9 | CH |

| 114.7 | C |

| 110.8 | CH |

| 109.9 | C |

| 76.9 | C-OH |

| 67.2 | O-CH₂ |

| 29.5 | CH₃ |

| 29.3 | CH₃ |

Data obtained at 100 MHz in CDCl₃.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of this compound. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. tanta.edu.eg Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for functional group identification. ibchem.commasterorganicchemistry.com The IR spectrum of this compound confirms the presence of key functional groups suggested by its structure, such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups. rsc.org The broadness of certain peaks can indicate hydrogen bonding. nih.gov

The characteristic IR absorption frequencies for this compound are summarized below. rsc.org

| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |

| 3423 | O-H and N-H stretching |

| 2924 | C-H stretching (aliphatic) |

| 1701 | C=O stretching (lactone) |

| 1629 | C=C stretching (aromatic) |

| 1459 | C-H bending |

| 1215 | C-O stretching |

| 748 | C-H bending (aromatic) |

Spectrum recorded using KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy molecular orbitals. wikipedia.orgethz.ch This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those with conjugated systems. scitechnol.com The carbazole core and other conjugated portions of the this compound structure act as chromophores, giving rise to a characteristic UV-Vis spectrum. researchgate.net The wavelength of maximum absorbance (λₘₐₓ) provides information about the extent of conjugation and the electronic structure of the molecule. nerc.ac.uk While specific λₘₐₓ values for this compound are not detailed in readily available literature, carbazole alkaloids typically exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. wikipedia.orgresearchgate.net

Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. researchgate.netnih.gov When applied to analytical methods, this is known as Analytical Quality by Design (AQbD). nih.gov The goal of AQbD is to develop robust and reliable analytical methods that consistently meet their intended performance criteria throughout their lifecycle. researchgate.net For a complex natural product like this compound, which may be analyzed in a complex matrix like a plant extract, the AQbD approach is particularly valuable. nih.gov

The AQbD process involves several key steps:

Analytical Target Profile (ATP): The process begins by defining the ATP, which outlines the goals and performance requirements of the analytical method. nih.gov For this compound, the ATP might specify that the method must be able to accurately and precisely quantify the compound in a raw herbal material or a partially purified fraction, with defined limits of detection and quantification.

Risk Assessment: Potential sources of variability in the analytical method are identified and their impact on the method's performance is evaluated. mdpi.com For an HPLC method for this compound, this could involve identifying critical method parameters (CMPs) such as mobile phase composition, pH, column temperature, and flow rate. mdpi.com

Method Development and Optimization: Design of Experiments (DoE) is used to systematically study the effects of the identified CMPs on the critical method attributes (CMAs), such as peak resolution, tailing factor, and retention time. amazonaws.com This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method is known to perform reliably. nih.gov

Control Strategy and Lifecycle Management: A control strategy is established to ensure the method remains in a state of control over its entire lifecycle. This includes system suitability tests and ongoing monitoring to detect and respond to any performance changes. nih.gov

By employing an AQbD approach, analytical methods for this compound can be developed to be highly robust, minimizing the risk of out-of-specification results and ensuring the generation of consistently high-quality analytical data. nih.govmdpi.com

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biosynthetic Pathways

The natural production of Clausevatine D and related carbazole (B46965) alkaloids by plant species such as Clausena suggests the existence of elegant and efficient enzymatic machinery for their assembly. While total syntheses have been developed, the precise biosynthetic pathway within the source organism is not fully understood. Future research should prioritize the elucidation of this natural synthetic route. Understanding the biogenesis could reveal novel enzymes and biocatalytic strategies for producing carbazoles. researchgate.net For some related alkaloids, proposed biosynthetic pathways may not involve tryptophan as a precursor, suggesting alternative polyketide origins might be at play. mit.edu Investigating the genetics and enzymology of the producing organism could lead to the identification of the genes and proteins responsible for the key bond-forming and functionalization steps. This knowledge would not only be of fundamental scientific interest but could also enable the development of biotechnological production methods for this compound and its analogues through metabolic engineering in microbial hosts.

Development of Asymmetric Synthesis Strategies for this compound and Analogues

The initial total syntheses of this compound have been significant achievements, often employing key reactions like the Diels-Alder reaction, Claisen rearrangements, and oxidative cyclizations to construct the complex tetracyclic core. researchgate.netrsc.orgepdf.pub However, a critical next step is the development of robust asymmetric synthesis strategies. Many biologically active natural products are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even toxic. uwindsor.cachiralpedia.com

Future synthetic research should focus on methods that allow for the selective production of a single enantiomer of this compound. slideshare.net This could involve several approaches:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to impart stereocontrol throughout the synthesis. slideshare.net

Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct stereoselective transformations before being cleaved from the final product. slideshare.net

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to facilitate key bond-forming reactions in an enantioselective manner. researchgate.netslideshare.net

Successfully developing such strategies would be crucial for producing enantiomerically pure this compound, a prerequisite for rigorous biological evaluation and potential therapeutic development. chiralpedia.com Furthermore, flexible asymmetric routes would enable the synthesis of a variety of stereoisomeric analogues, which is essential for probing structure-activity relationships.

Advanced Computational Modeling for Mechanism and SAR Prediction

Computational modeling and simulation are powerful tools in modern drug discovery, offering the ability to predict molecular properties, understand reaction mechanisms, and guide the design of new compounds. plos.orgtu-dresden.deutad.pt For this compound, advanced computational approaches can be applied to several key areas. Molecular modeling can be used to investigate the mechanism of action at the atomic level, predicting how this compound interacts with potential biological targets. nih.govnih.gov

Furthermore, these tools are invaluable for predicting Structure-Activity Relationships (SAR). researchgate.net By creating computational models of this compound and a library of virtual analogues, researchers can predict how modifications to the carbazole scaffold will affect binding affinity and activity. This in-silico screening can prioritize the synthesis of analogues that are most likely to have improved potency or selectivity, saving significant time and resources. Such predictive modeling can accelerate the iterative cycle of design, synthesis, and testing, guiding the development of next-generation compounds based on the this compound scaffold.

Novel Applications of this compound as a Chemical Probe

The unique structure of this compound makes it an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, helping to identify protein targets and elucidate cellular pathways. chemrxiv.orgmdpi.com The carbazole nucleus, present in this compound, is known to be a privileged scaffold that can exhibit interesting fluorescence properties, a desirable characteristic for certain types of probes. researchgate.net

Future work could focus on modifying the this compound structure to create specialized probes:

Activity-Based Probes (ABPP): By incorporating a reactive "warhead" and a reporter tag, this compound could be converted into a probe that covalently labels its specific protein target(s) within a complex biological sample. mdpi.com

Photo-Affinity Labels (PAL): Introducing a photo-reactive group would allow the probe to be cross-linked to its target upon UV irradiation, enabling target identification. mdpi.com

Fluorescent Probes: Functionalizing the molecule with a fluorophore, or leveraging its intrinsic fluorescence, could allow for real-time visualization of its localization and interactions within living cells.